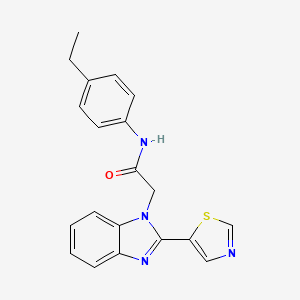![molecular formula C18H27FN2O2 B14987074 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide](/img/structure/B14987074.png)
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” is a synthetic organic compound It is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, a fluorophenoxy group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” typically involves multiple steps:
Formation of the Dimethylamino Cyclohexyl Intermediate: This step involves the reaction of cyclohexylmethyl chloride with dimethylamine under basic conditions to form the dimethylamino cyclohexyl intermediate.
Attachment of the Fluorophenoxy Group: The intermediate is then reacted with 4-fluorophenol in the presence of a suitable base to form the fluorophenoxy derivative.
Formation of the Propanamide Moiety: Finally, the fluorophenoxy derivative is reacted with propanoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
“N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the effects of fluorinated compounds on biological systems. Its interactions with various biological targets could provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, “this compound” might be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its fluorinated structure might impart desirable characteristics such as increased stability, hydrophobicity, or resistance to degradation.
Wirkmechanismus
The mechanism of action of “N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound might bind to specific receptors in the body, modulating their activity and leading to physiological effects.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses to external stimuli.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-chlorophenoxy)propanamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-bromophenoxy)propanamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-methylphenoxy)propanamide
Uniqueness
“N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, often enhancing its stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C18H27FN2O2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C18H27FN2O2/c1-14(23-16-9-7-15(19)8-10-16)17(22)20-13-18(21(2)3)11-5-4-6-12-18/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
MLPMHUOIUSNOAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC1(CCCCC1)N(C)C)OC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-diphenyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14986998.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14987003.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B14987012.png)
![methyl 4-({[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B14987022.png)

![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cyclopropylacetamide](/img/structure/B14987036.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14987037.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole](/img/structure/B14987043.png)
![6-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14987054.png)
![2-{[3-(Morpholin-4-YL)propyl]amino}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B14987055.png)
![N-(3,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987056.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14987061.png)
![N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}thiophene-2-carboxamide](/img/structure/B14987068.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987083.png)
